molecular formula C13H18O4 B8746573 2,5-Dimethoxy-3,4-dimethylbenzenemethanol acetate CAS No. 40870-62-0

2,5-Dimethoxy-3,4-dimethylbenzenemethanol acetate

Cat. No. B8746573
CAS RN: 40870-62-0
M. Wt: 238.28 g/mol
InChI Key: CCELRWHYVSHVSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethoxy-3,4-dimethylbenzenemethanol acetate is a useful research compound. Its molecular formula is C13H18O4 and its molecular weight is 238.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Dimethoxy-3,4-dimethylbenzenemethanol acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dimethoxy-3,4-dimethylbenzenemethanol acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

40870-62-0

Product Name

2,5-Dimethoxy-3,4-dimethylbenzenemethanol acetate

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

(2,5-dimethoxy-3,4-dimethylphenyl)methyl acetate

InChI

InChI=1S/C13H18O4/c1-8-9(2)13(16-5)11(6-12(8)15-4)7-17-10(3)14/h6H,7H2,1-5H3

InChI Key

CCELRWHYVSHVSI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1C)OC)COC(=O)C)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of intermediate C (5 g, 0.023 mole) and anhydrous sodium acetate (7.1 g, 0.086 mole) in glacial acetic acid (35 ml) was refluxed for 20 hours. The reaction mixture was cooled to room temperature, diluted with 50 ml of water and extracted with dichloromethane. The organic extracts were washed with saturated sodium bicarbonate solution, dried, and concentrated to yield a dark syrup, which eventually crystallized to give 5.1 g of crude 5-acetoxymethyl-1,4-dimethoxy-2,3-dimethylbenzene (intermediate D).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.